molecular formula C17H21NO2S B5018022 N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B5018022
M. Wt: 303.4 g/mol
InChI Key: OYFFAVDIQJLJJZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring substituted with methyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 3,5-dimethylaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methyl groups on the benzene ring can be oxidized to form corresponding alcohols or carboxylic acids.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: Palladium catalysts, boronic acids

Major Products Formed

    Oxidation Products: Alcohols, carboxylic acids

    Reduction Products: Corresponding amines

    Coupling Products: Biaryl compounds

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide
  • N-(3,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide
  • N-(2,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

Uniqueness

N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its steric and electronic properties. This unique structure can result in distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-11-6-12(2)10-16(9-11)18-21(19,20)17-14(4)7-13(3)8-15(17)5/h6-10,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFFAVDIQJLJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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